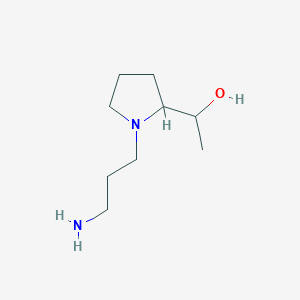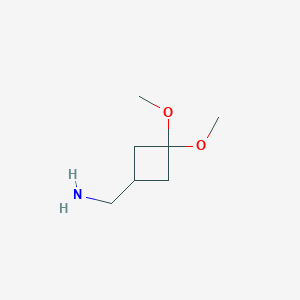
1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol, often abbreviated as 2-AEP, is an organic compound with a broad range of scientific applications. It is a versatile molecule that can be used for a variety of purposes, such as in synthetic organic chemistry, biochemistry, and pharmaceutical research. 2-AEP has a unique structure that is capable of binding to a variety of different molecules, making it an attractive choice for a wide range of research.
Scientific Research Applications
2-AEP has a number of scientific research applications. It has been used in the synthesis of various organic compounds, such as peptides, small molecules, and polymers. It has also been used in biochemistry and pharmaceutical research, as it can be used to bind to a variety of different molecules. 2-AEP has also been used as a drug delivery system, as it can carry various drugs to specific locations in the body.
Mechanism of Action
2-AEP has a unique structure that is capable of binding to a variety of different molecules. This is due to its ability to form hydrogen bonds with other molecules, as well as its ability to form covalent bonds with certain molecules. This allows it to act as a bridge between molecules, allowing them to interact with each other. This is what makes it an attractive choice for a wide range of research.
Biochemical and Physiological Effects
2-AEP has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have an effect on the cardiovascular system, as it can reduce blood pressure and increase blood flow. It has also been shown to have an effect on the nervous system, as it can reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
2-AEP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and cost-effective. This makes it an attractive choice for a wide range of research. Additionally, it has a wide range of scientific applications, making it a versatile molecule. However, it is important to note that 2-AEP is a highly reactive compound, so it is important to handle it with care.
Future Directions
There are a number of potential future directions for 2-AEP. One possible direction is to explore its potential as a drug delivery system. Additionally, its ability to bind to a variety of different molecules could be explored further, as it could be used to develop new compounds or to improve existing compounds. Finally, its potential as an anti-inflammatory, anti-bacterial, and anti-viral agent could be explored further, as it could be used to develop new treatments for various diseases and conditions.
properties
IUPAC Name |
1-[1-(2-azidoethyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-7(13)8-3-2-5-12(8)6-4-10-11-9/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNPSEMLRFHQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















